# Adjusting factice levels to control the hardness of molded rubber parts

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## **Technical Support Center: Rubber Compounding**

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are using **factice** to control the hardness of molded rubber parts in their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is factice and what is its primary role in rubber compounding?

A1: **Factice** is a vulcanized (cross-linked) vegetable or castor oil that functions as a processing aid and property modifier in rubber formulations.[1][2] Historically, it was developed as a substitute for natural rubber to reduce costs.[3][4] Today, its primary role has shifted; it is now valued as a functional additive that acts as a non-extractable softener or plasticizer.[3][5]

Q2: How does the addition of **factice** typically affect the hardness of a molded rubber part?

A2: As a softener, adding **factice** to a rubber compound generally reduces the hardness of the final vulcanized part.[5] It allows for the incorporation of a solid plasticizer that can lower the durometer reading without the risk of migration or "blooming" to the surface, which can occur with liquid plasticizers.[5] Variations in the amount of **factice** added can be used to systematically change the physical properties of the rubber.[1]



Q3: Aside from hardness, what are the other potential benefits of incorporating **factice** into my formulation?

A3: Factice offers several processing and performance advantages, including:

- Improved Processing: It can reduce mixing temperatures, which helps prevent scorching, and shorten mixing times due to better dispersion of fillers.[2][4]
- Enhanced Dimensional Stability: It helps to reduce die swell and shrinkage during calendering and extrusion processes.[4]
- Superior Surface Finish: It imparts a distinct smooth and velvety feel to the surface of the finished product.[5]
- Increased Plasticizer Absorption: It can absorb large amounts of liquid plasticizers,
   preventing them from bleeding from the surface over time.[4]

Q4: Are there different types of **factice**?

A4: Yes. **Factice** is produced from various vegetable oils, with rapeseed and castor oil being common.[2] The type of oil and the cross-linking method (e.g., using sulfur) influence the final properties.[1][2] For instance, castor oil-based **factice** is known for its oil resistance.[1] Different types, such as brown and white **factice**, are available for various applications.[6]

## **Troubleshooting Guide**

Problem: My molded rubber part is significantly harder than the target specification.

Solution: If your compound does not already contain **factice**, incorporating it is a direct method to reduce hardness. As a non-extractable softener, it will lower the durometer reading.[5] If your formulation already includes **factice**, incrementally increasing its loading level (measured in parts per hundred rubber, or phr) should result in a softer compound. It is also beneficial to review the levels of reinforcing fillers like carbon black or silica, as higher quantities of these will increase hardness.[7][8]

Problem: The hardness of my molded part is too low.







Solution: First, review the amount of **factice** in your formulation. An excessive level can lead to a part that is too soft. Consider reducing the phr of **factice**. Concurrently, evaluate the loading of reinforcing fillers. Increasing the quantity of fillers such as carbon black is a common method to increase the hardness and stiffness of a rubber compound.[9][10] Also, ensure that your vulcanization (curing) time and temperature are adequate, as an under-cured part will be softer. [11]

Problem: My hardness measurements for the same formulation are inconsistent between batches.

Solution: Inconsistent hardness readings often point to issues with process control rather than the formulation itself. Key areas to investigate include:

- Dispersion: Poor or inconsistent mixing can lead to localized areas with higher concentrations of softeners (like **factice**) or reinforcing fillers, causing variable hardness across a part or between batches.[4]
- Curing Conditions: Verify that the curing time, temperature, and pressure are consistent for every cycle. Fluctuations in these parameters will directly impact the extent of cross-linking and, therefore, the final hardness.
- Measurement Technique: Ensure that the hardness testing procedure is standardized.
   Inconsistent application of the durometer or failure to properly prepare and condition samples can lead to unreliable results.[12][13]

#### **Data Presentation**

The following table provides a general illustration of how increasing the loading of **factice** can influence the Shore A hardness of a typical rubber compound. The exact change will depend on the base polymer and the other ingredients in the formulation.



Factice Loading (phr)	Expected Shore A Hardness	General Observation
0	75	Base hardness with reinforcing filler, no softener.
5	70	Noticeable reduction in hardness.[1]
10	65	Significant softening effect.[1]
15	60	Compound is considerably softer and more flexible.[1]
20	55	Approaches the lower end for many molded applications.

## **Experimental Protocols**

Methodology for Measuring Shore A Hardness

This protocol is based on standards such as ASTM D2240 for measuring the indentation hardness of rubber with a Shore A durometer.[13][14]

#### 1. Sample Preparation:

- Thickness: The test sample must be at least 6 mm thick. If a single piece is not thick enough, multiple layers may be stacked, ensuring there is no air trapped between them.[12]
- Surface: The surface for testing must be flat, smooth, and clean. Remove any dust, grease, or other contaminants.[12]
- Conditioning: Condition the samples at a standard laboratory temperature (e.g., 23°C) and relative humidity (e.g., 50%) for a minimum of 24 hours before testing to ensure consistent results.[12]

#### 2. Testing Procedure:

• Setup: Place the rubber sample on a hard, flat, and stable surface.

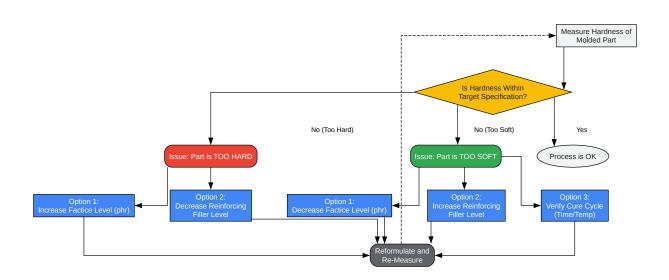


- Durometer Application: Hold the durometer vertically so that the indenter is perpendicular to the sample surface.[12][14]
- Applying Force: Press the durometer down onto the sample with a firm, consistent force. The
  presser foot of the instrument must make full contact with the rubber surface.
- Reading: Take the hardness reading approximately one to three seconds after the presser foot is in firm contact with the sample.[12][15] Digital durometers may have an automatic timer.[12]
- Multiple Readings: Take at least five readings at different locations on the sample, ensuring that each indentation point is at least 12 mm away from any edge and from previous indentation points.
- Reporting: Calculate and report the average of the readings as the Shore A hardness value of the sample.

## **Mandatory Visualization**

The following diagram illustrates the logical workflow for troubleshooting hardness issues in molded rubber parts when **factice** is a key variable.





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Caption: Troubleshooting workflow for adjusting rubber hardness.

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